molecular formula C13H15NO5 B1655506 N-(beta-Carboxypropionyl)-L-phenylalanine CAS No. 37590-83-3

N-(beta-Carboxypropionyl)-L-phenylalanine

Cat. No.: B1655506
CAS No.: 37590-83-3
M. Wt: 265.26 g/mol
InChI Key: CWAGPBPLOYGROC-JTQLQIEISA-N
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Description

N-(beta-Carboxypropionyl)-L-phenylalanine: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a carboxypropionyl group attached to the nitrogen atom of L-phenylalanine, an essential amino acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(beta-Carboxypropionyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with beta-carboxypropionic acid or its derivatives. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include an inert atmosphere, such as nitrogen, and a solvent like dimethylformamide (DMF) or dichloromethane (DCM) to dissolve the reactants and products .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process might be optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(beta-Carboxypropionyl)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carboxypropionyl group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the carboxypropionyl group is replaced by other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, N-(beta-Carboxypropionyl)-L-phenylalanine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. It serves as a model compound to understand the behavior of similar molecules in biological systems .

Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for the synthesis of new therapeutic agents .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of N-(beta-Carboxypropionyl)-L-phenylalanine involves its interaction with specific molecular targets. The carboxypropionyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity and function. The phenylalanine moiety can interact with hydrophobic regions of proteins, further modulating their behavior .

Comparison with Similar Compounds

    N-(beta-Carboxypropionyl)-L-tyrosine: Similar structure but with a hydroxyl group on the aromatic ring.

    N-(beta-Carboxypropionyl)-L-tryptophan: Contains an indole ring instead of a phenyl group.

    N-(beta-Carboxypropionyl)-L-histidine: Features an imidazole ring in place of the phenyl group.

Uniqueness: N-(beta-Carboxypropionyl)-L-phenylalanine is unique due to its specific combination of the carboxypropionyl group and the phenylalanine backbone. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)14-10(13(18)19)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAGPBPLOYGROC-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427553
Record name 4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37590-83-3
Record name 4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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